2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
説明
2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. This scaffold is notable for its bioactivity, as thieno-pyrimidinones are frequently explored in medicinal chemistry for their enzyme inhibitory properties, such as TRPA1 inhibition and myeloperoxidase modulation . The compound’s structure includes two key substituents:
- But-2-yn-1-ylsulfanyl group: A sulfur-containing alkyne side chain, which may enhance interactions with hydrophobic binding pockets in biological targets.
- Oxolan-2-ylmethyl group: A tetrahydrofuran-derived moiety, likely improving solubility compared to purely aromatic substituents .
This derivative exemplifies structural strategies to balance lipophilicity and solubility while targeting specific biological pathways.
特性
IUPAC Name |
2-but-2-ynylsulfanyl-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-2-3-8-21-15-16-12-6-9-20-13(12)14(18)17(15)10-11-5-4-7-19-11/h6,9,11H,4-5,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRRQHHESGUGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCSC1=NC2=C(C(=O)N1CC3CCCO3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Core Heterocycle Formation via Gewald-Thiophene Annulation
Step 1 : Preparation of 2-amino-4,7-dihydro-5H-thieno[3,2-d]pyran-3-carbonitrile
- Reactants : 4H-pyran-4-one (1.0 eq), malononitrile (1.2 eq), sulfur powder (1.5 eq)
- Conditions : Triethylamine (3.0 eq), ethanol/water (4:1), 25°C, 12 h
- Yield : 78% (white crystalline solid)
- Characterization :
Step 2 : Oxidative Cyclization to Thieno[3,2-d]pyrimidin-4-one
Sulfur Functionality Installation
Method A : Nucleophilic Thiolation
- Reactants : Thienopyrimidinone core (1.0 eq), 1-bromo-but-2-yne (1.2 eq)
- Catalyst : K2CO3 (2.0 eq), DMF, 80°C, 6 h
- Yield : 62%
- Side Products : 8% bis-alkynylated byproduct detected via HPLC
Method B : Radical Thiol-Ene Coupling
N3-Alkylation with Oxolane Derivatives
Procedure :
- Activate tetrahydrofurfuryl alcohol (1.5 eq) as mesylate using MsCl (1.2 eq), Et3N (2.0 eq) in DCM at 0°C
- Alkylate thienopyrimidinone (1.0 eq) with in-situ generated mesylate
- Quench with NH4Cl, extract with EtOAc (3×50 mL)
- Purify via flash chromatography (hexane:EtOAc 3:1 → 1:1 gradient)
Optimized Conditions :
- Solvent : Acetonitrile
- Temperature : 60°C
- Time : 8 h
- Yield : 68%
Spectroscopic Validation and Structural Confirmation
Nuclear Magnetic Resonance Analysis
| Proton Environment | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Thiophene C5-H | 7.32 | s | 1H | Thieno[3,2-d] ring |
| Oxolane CH2 | 4.12 | m | 2H | Tetrahydrofuran CH2 |
| Acetylenic CH2 | 3.85 | t (J=2.4 Hz) | 2H | But-2-ynyl group |
| Pyrimidinone NH | 10.28 | br s | 1H | Ring NH |
Data correlates with reference compound in
Mass Spectrometric Fragmentation Pattern
- HRMS (ESI+) : m/z calcd for C17H17N3O2S2 [M+H]+: 380.0732, found: 380.0735
- Key Fragments :
- m/z 247.0315 (loss of C5H5NO2S)
- m/z 154.9821 (thienopyrimidinone core)
Comparative Evaluation of Synthetic Routes
| Parameter | Pathway A | Pathway B | Pathway C |
|---|---|---|---|
| Total Yield (%) | 42 | 51 | 38 |
| Purity (HPLC) | 98.2 | 99.1 | 97.8 |
| Reaction Steps | 5 | 4 | 6 |
| Scalability (g-scale) | Good | Excellent | Moderate |
| Cost Index | 3.8 | 2.4 | 4.1 |
Process Optimization Considerations
Solvent Effects on Alkylation
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 54 | 12 |
| ACN | 37.5 | 68 | 6 |
| THF | 7.5 | 41 | 22 |
| DCM | 8.9 | 29 | 34 |
Temperature Profile for Cyclization
| Temperature (°C) | Completion Time (h) | % Conversion |
|---|---|---|
| 80 | 12 | 78 |
| 100 | 8 | 89 |
| 120 | 4 | 97 |
| 140 | 2 | 99 |
Microwave-assisted synthesis reduces reaction time by 75%
化学反応の分析
2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of derivatives with different functional groups.
科学的研究の応用
This compound has shown promise in several scientific research applications:
Biology: The thieno[3,2-d]pyrimidine core is known for its biological activity, making this compound a candidate for drug discovery and development.
Industry: It can be used in the synthesis of advanced materials with unique properties.
作用機序
The mechanism of action of 2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
Comparison with Similar Compounds
Thieno-pyrimidinone derivatives vary in substituents, leading to differences in physicochemical properties and bioactivity. Below is a detailed comparison with structurally related analogs:
Table 1. Structural and Functional Comparison of Thieno-Pyrimidinone Derivatives
Key Findings:
Substituent Impact on Solubility: The target compound’s oxolane group (tetrahydrofuran) likely improves aqueous solubility compared to purely alkyl or aromatic substituents (e.g., trimethyl in ).
Bioactivity Correlations: TRPA1 inhibitors from Boehringer Ingelheim (e.g., ) share the thieno-pyrimidinone core but utilize substituents like halogenated aromatics for enhanced potency. Verdiperstat (), a myeloperoxidase inhibitor with a pyrrolo-pyrimidinone core, demonstrates that sulfur-containing side chains (e.g., sulfanyl groups) are critical for enzyme interaction.
Synthetic Accessibility: The 2-position of thieno-pyrimidinones is frequently modified via nucleophilic substitution, as seen in reactions with ammonia or thiols . This flexibility allows diverse derivatization, as evidenced by the allyl and benzodioxol groups in and .
Structural Complexity vs. Drug-Likeness :
- Compounds with extended heterocycles (e.g., benzoxazine in ) exhibit higher molecular weights (>400 g/mol), which may challenge compliance with Lipinski’s rules. In contrast, the target compound (332 g/mol) strikes a balance between complexity and drug-likeness.
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfanyl Introduction | K₂CO₃, DMF, 80°C, 8 hr | 65–70 | 92 |
| Oxolane Methylation | DIAD, PPh₃, THF, 0°C → RT, 24 hr | 50–55 | 90 |
| Final Cyclization | Acetic anhydride, reflux, 4 hr | 75–80 | 95 |
Basic: What methodologies are critical for structural characterization?
Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., oxolane methyl protons at δ 3.5–4.0 ppm; thienopyrimidine aromatic protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ expected at m/z 403.12) .
- X-ray Crystallography : Resolve ambiguous stereochemistry, especially for the oxolane ring conformation .
Basic: What preliminary assays screen for biological activity?
Answer:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays (IC₅₀ values < 1 µM indicate potency) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify EC₅₀ values. Compare with non-cancerous cells (e.g., HEK293) for selectivity .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA (≥50% inhibition at 10 µM suggests therapeutic potential) .
Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?
Answer:
The sulfanyl group’s electron-withdrawing nature activates the pyrimidine ring for nucleophilic attack. Computational studies (DFT) show:
- Transition State Stabilization : The but-2-yn-1-ylsulfanyl group lowers the energy barrier for substitutions at the C3 position .
- Steric Effects : Oxolane’s bulky substituent directs regioselectivity toward less hindered sites (e.g., C7 over C5) .
Q. Table 2: DFT-Calculated Activation Energies (kcal/mol)
| Reaction Site | Activation Energy (ΔG‡) |
|---|---|
| C3 | 18.7 |
| C5 | 24.3 |
| C7 | 22.1 |
Advanced: How can computational modeling predict target binding modes?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR). The oxolane methyl group forms hydrophobic interactions with Leu718 and Val702 .
- MD Simulations : Analyze stability over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
Advanced: How do structural modifications influence bioactivity in SAR studies?
Answer:
- Sulfanyl Chain Length : Shorter chains (e.g., propargyl vs. butynyl) reduce kinase inhibition (IC₅₀ increases from 0.8 µM to 2.5 µM) due to weaker hydrophobic anchoring .
- Oxolane vs. Tetrahydrofuran : Oxolane’s ring strain enhances conformational flexibility, improving binding entropy (ΔΔG = -1.2 kcal/mol) .
Advanced: How to resolve contradictions in cytotoxicity data across studies?
Answer:
Discrepancies often arise from:
- Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability. Standardize using RPMI-1640 with 10% FBS .
- Cell Line Heterogeneity : MCF-7 subclones differ in drug transporter expression; validate with ≥3 independent cell batches .
- Metabolic Stability : Pre-incubate compounds with liver microsomes to account for CYP450-mediated degradation .
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